molecular formula C21H25N3O3S B2774775 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1252906-12-9

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide

カタログ番号: B2774775
CAS番号: 1252906-12-9
分子量: 399.51
InChIキー: IHHKFYUVWANHQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-4-6-11-23-20(26)19-16(10-12-28-19)24(21(23)27)13-17(25)22-18-14(3)8-7-9-15(18)5-2/h7-10,12H,4-6,11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHKFYUVWANHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC=C3CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The unique structure of this compound includes:

  • A thieno[3,2-d]pyrimidine core , which is known for its biological significance.
  • Substituents such as butyl and N-(2-ethyl-6-methylphenyl) groups that enhance lipophilicity and may influence pharmacokinetic properties.

Biological Activity Overview

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities including:

  • Antimicrobial effects
  • Anticancer properties
  • Enzyme inhibition

The specific biological activities of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide have been linked to its ability to interact with various biological targets.

  • Protein Kinase Inhibition : The compound is believed to inhibit specific kinase pathways that are often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
  • Antimicrobial Activity : Similar compounds have shown activity against a variety of pathogens by disrupting cellular processes or inhibiting essential enzymes.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerProtein kinase inhibition
AntimicrobialDisruption of cellular processes
Enzyme inhibitionInhibition of key metabolic enzymes

Case Studies

Several studies highlight the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Anticancer Efficacy : A study demonstrated that a related thieno[3,2-d]pyrimidine compound effectively inhibited the growth of various cancer cell lines through targeted kinase inhibition.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Q & A

Q. What are the optimal reaction conditions for synthesizing this thienopyrimidine acetamide derivative?

The synthesis typically involves multi-step reactions, including alkylation, cyclization, and amidation. Key conditions include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile for facilitating nucleophilic substitutions .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure product .

Example data from analogous compounds:

StepYield (%)Key Conditions
Alkylation75–85DMSO, 70°C, 12h
Cyclization80–90Acetonitrile, reflux

Q. How is the compound characterized to confirm its structural integrity?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 10.10–12.50 ppm confirm NH groups in the acetamide and pyrimidine moieties .
  • ¹³C NMR : Carbonyl signals (C=O) appear at ~165–175 ppm .
    • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with theoretical masses (e.g., m/z 344.21 observed vs. 344.21 calculated) .
    • Elemental Analysis : Carbon (C) and nitrogen (N) percentages are validated (e.g., C: 45.29% observed vs. 45.36% calculated) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity while retaining the thienopyrimidine core?

Rational design strategies include:

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring improves target binding affinity .
  • Side-chain variations : Alkyl chains (e.g., butyl, methylpropyl) influence lipophilicity and pharmacokinetics .

Table: Bioactivity trends in analogues (example data from literature):

SubstituentBiological Activity (IC₅₀, μM)Target
4-Chlorobenzyl0.85 (Anticancer)Topoisomerase II
2-Fluorophenyl1.2 (Antiviral)Protease

Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values) be resolved?

Methodological considerations:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
  • Solvent effects : DMSO concentrations >0.1% may artifactually suppress activity; use lower concentrations .
  • Structural validation : Re-characterize batches via HPLC to confirm purity (>95%) and rule out degradation .

Q. What computational approaches optimize synthesis pathways or predict biological targets?

Advanced strategies include:

  • Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict energy barriers for key steps like cyclization .
  • Molecular docking : Simulate interactions with targets (e.g., kinases) to prioritize analogues for synthesis .
  • Machine learning : Train models on existing reaction data to predict optimal solvents/catalysts .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported melting points or spectral data?

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) may yield different polymorphs, altering melting points .
  • Instrument calibration : Validate NMR spectrometers with internal standards (e.g., TMS) to ensure δ-value accuracy .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • In vitro :
  • Cancer: MTT assays on MCF-7 (breast) or A549 (lung) cells .
  • Inflammation: COX-2 inhibition assays .
    • In vivo :
  • Pharmacokinetics: Rat models to assess oral bioavailability and half-life .
  • Toxicity: Acute toxicity studies in zebrafish embryos .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。